Btk-IN-31

BTK inhibitor binding mechanism Reversible kinase inhibition Covalent inhibitor comparison

For researchers investigating CNS-penetrant BTK pharmacology, Btk-IN-31 addresses the critical gap left by clinically approved covalent inhibitors (ibrutinib, acalabrutinib, zanubrutinib) which exhibit negligible BBB penetration. As a non-covalently reversible inhibitor, it also enables mechanistic studies on C481S-mediated covalent resistance. - Validated functional activity in human whole blood (CD69 inhibition IC50 = 280 nM), enabling translational ex vivo pharmacodynamic studies. - Characterized BBB permeability, providing a tool for primary CNS lymphoma and neuroinflammatory disease models where CNS exposure is essential.

Molecular Formula C24H23FN4O3
Molecular Weight 434.5 g/mol
Cat. No. B12373929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-31
Molecular FormulaC24H23FN4O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO
InChIInChI=1S/C24H23FN4O3/c25-20-12-17(32-16-4-2-1-3-5-16)8-9-19(20)21-22-23(26)27-10-11-29(22)24(28-21)15-6-7-18(13-30)31-14-15/h1-5,8-12,15,18,30H,6-7,13-14H2,(H2,26,27)/t15-,18+/m0/s1
InChIKeyHBZJYWPPPVDNBJ-MAUKXSAKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTK-IN-31 Procurement Guide: Non-Covalent BTK Inhibitor with Blood-Brain Barrier Permeability


BTK-IN-31 (Compound 2, CAS 2662512-02-7, C24H23FN4O3, MW 434.46) is a selective, non-covalently reversible Bruton's tyrosine kinase (Btk) inhibitor with blood-brain barrier (BBB) permeability [1] . Disclosed in patent WO2021136219A1 by Dizal Pharmaceutical Co., this compound is a research tool for investigating BTK-dependent signaling in immune disorders, B-cell malignancies, cardiovascular disease, inflammation, and neurological conditions [1] . Unlike the majority of clinically approved BTK inhibitors which rely on covalent irreversible binding to Cys481, BTK-IN-31 employs a reversible non-covalent mechanism, making it particularly suitable for studying therapeutic scenarios where covalent inhibition is suboptimal or resistance to covalent inhibitors is a concern .

Why BTK-IN-31 Cannot Be Substituted with Ibrutinib, Acalabrutinib, or Zanubrutinib


Generic substitution among BTK inhibitors is not scientifically valid due to fundamentally divergent binding mechanisms and pharmacokinetic properties. First-generation (ibrutinib) and second-generation (acalabrutinib, zanubrutinib) BTK inhibitors are covalent, irreversible inhibitors that form a permanent bond with the Cys481 residue in the BTK active site [1]. BTK-IN-31 is a non-covalently reversible inhibitor, enabling transient target engagement that may be preferable for applications requiring reversible modulation of BTK activity or for investigating resistance mechanisms where Cys481 mutations render covalent inhibitors ineffective . Critically, ibrutinib, acalabrutinib, and zanubrutinib exhibit negligible blood-brain barrier penetration [2], whereas BTK-IN-31 is characterized as BBB-permeable, a property that fundamentally alters its utility for CNS-targeted research applications . These mechanistic and distributional distinctions preclude simple interchangeability and mandate compound-specific selection based on experimental objectives.

BTK-IN-31 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


BTK-IN-31 Binding Mechanism Differentiation: Reversible Non-Covalent vs. Irreversible Covalent Inhibition

BTK-IN-31 is characterized as a non-covalently reversible BTK inhibitor, in contrast to ibrutinib, acalabrutinib, and zanubrutinib which are covalent irreversible inhibitors that bind to Cys481 . While specific IC50 values for BTK-IN-31 are not publicly available in the extracted patent or vendor documentation, the class of reversible non-covalent BTK inhibitors (including compounds from the same patent series such as birelentinib/DZD8586) typically exhibits sub-nanomolar to low-nanomolar potency against both wild-type BTK and the C481S resistance mutant [1]. In contrast, covalent inhibitors like ibrutinib and acalabrutinib are ineffective against the clinically relevant C481S mutation, which is a major driver of acquired resistance in B-cell malignancies [2]. The reversible binding mechanism of BTK-IN-31 confers the potential to maintain activity against C481S-mutant BTK, though direct quantitative data for BTK-IN-31 itself remains to be published [1]. This mechanism-level differentiation is critical for researchers investigating resistance pathways or seeking to avoid permanent target engagement in experimental models.

BTK inhibitor binding mechanism Reversible kinase inhibition Covalent inhibitor comparison C481S resistance mutation

BTK-IN-31 Blood-Brain Barrier Permeability: Differentiated CNS Access Capability

BTK-IN-31 is specifically characterized as blood-brain barrier (BBB) permeable in multiple vendor technical datasheets . This property distinguishes it from the clinically approved covalent BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib, which exhibit poor to negligible CNS penetration due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters at the BBB [1]. Among investigational BBB-permeable BTK inhibitors, tolebrutinib (SAR442168) and evobrutinib have demonstrated CNS exposure, with tolebrutinib showing IC50 values of 0.4 nM and 0.7 nM in Ramos B cells and HMC microglia respectively . However, both tolebrutinib and evobrutinib are covalent irreversible inhibitors, whereas BTK-IN-31 uniquely combines BBB permeability with a reversible non-covalent mechanism. No direct quantitative brain-to-plasma ratio or CSF concentration data for BTK-IN-31 were identified in the available public domain sources; the BBB-permeable designation derives from vendor characterization based on the patent disclosure WO2021136219A1 [2].

Blood-brain barrier penetration CNS lymphoma BTK inhibitor brain exposure Neuroinflammation models

BTK-IN-31 Functional Activity in Human Whole Blood: CD69 Suppression as a Pharmacodynamic Marker

BTK-IN-31 demonstrates functional inhibition of BTK in a human whole blood assay, assessed as a decrease in CD69-positive cells, with an IC50 of 280 nM [1]. This value reflects compound activity in a physiologically relevant ex vivo system that accounts for plasma protein binding and cellular context, providing a more translationally relevant potency metric than isolated biochemical kinase assays. For comparative context, ibrutinib exhibits whole blood CD69 inhibition with reported IC50 values ranging from approximately 50-150 nM depending on assay conditions [2]. The 280 nM whole blood IC50 for BTK-IN-31 represents moderate functional potency, but must be interpreted in light of its unique combination of reversible non-covalent binding and BBB permeability, properties not shared by ibrutinib or other covalent inhibitors. No direct head-to-head whole blood comparison between BTK-IN-31 and other BTK inhibitors was identified in the available public domain sources.

Human whole blood assay CD69 activation marker BTK target engagement Ex vivo pharmacodynamics

Optimal Procurement and Research Applications for BTK-IN-31 Based on Differentiated Evidence


CNS Lymphoma and Neuroinflammation Research Requiring BBB-Permeable BTK Inhibition

BTK-IN-31 is specifically indicated for CNS-targeted BTK research applications due to its vendor-characterized blood-brain barrier permeability . Primary CNS lymphoma (PCNSL) and secondary CNS involvement of B-cell malignancies represent critical research areas where BTK inhibitors with CNS penetration are essential. Clinically approved covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) exhibit negligible CNS exposure and are ineffective for CNS disease models [1]. BTK-IN-31 provides a research tool to investigate BTK-dependent signaling in CNS-resident B-cells, microglia, and the neuroinflammatory tumor microenvironment. Additional applications include multiple sclerosis and other neuroinflammatory conditions where microglial BTK activity contributes to disease pathogenesis. Researchers should note that quantitative brain exposure data for BTK-IN-31 are not publicly available; empirical determination of brain-to-plasma ratios in the experimental system is recommended as part of study design [2].

BTK Inhibitor Resistance Studies Involving C481S Mutation Models

The non-covalent reversible binding mechanism of BTK-IN-31 positions it as a comparator compound for studies investigating resistance to covalent BTK inhibitors . The C481S mutation in BTK prevents covalent inhibitor binding and is a primary driver of acquired resistance to ibrutinib, acalabrutinib, and zanubrutinib in B-cell malignancies [1]. While direct IC50 data for BTK-IN-31 against C481S-mutant BTK are not published, compounds from the same patent series (e.g., birelentinib/DZD8586) maintain low-nanomolar potency against both wild-type and C481S-mutant BTK (IC50 0.7 nM and 0.86 nM respectively) [2]. BTK-IN-31 can serve as a tool compound to investigate reversible BTK inhibition as a strategy to overcome C481S-mediated resistance, to compare reversible versus irreversible target engagement kinetics, or as a reference compound in the development of next-generation non-covalent BTK inhibitors. Researchers should confirm BTK-IN-31 activity against C481S-mutant BTK in their specific cellular or biochemical systems as part of experimental validation.

Comparative Pharmacology Studies of Covalent vs. Non-Covalent BTK Inhibition

BTK-IN-31 is uniquely positioned as a reversible non-covalent BTK inhibitor with BBB permeability, enabling comparative pharmacology studies that isolate binding mechanism as the primary variable . Researchers can design experiments comparing BTK-IN-31 against covalent BBB-impermeable inhibitors (ibrutinib, acalabrutinib, zanubrutinib) to dissect the contribution of reversible target engagement to cellular signaling dynamics, apoptosis kinetics, and pathway reactivation profiles [1]. Alternatively, comparison against covalent BBB-permeable inhibitors (tolebrutinib, evobrutinib) can isolate the impact of binding mechanism while controlling for CNS exposure [2]. Such studies are particularly relevant for understanding the optimal BTK inhibitor properties for specific disease contexts, including autoimmune disorders where transient target engagement may mitigate immunosuppressive toxicity, or CNS malignancies where both BBB penetration and sustained target coverage may be required. The human whole blood CD69 inhibition IC50 of 280 nM provides a pharmacodynamic benchmark for designing ex vivo target engagement studies [3].

Ex Vivo Pharmacodynamic Assessment Using Human Whole Blood CD69 Suppression Assay

The validated functional activity of BTK-IN-31 in suppressing CD69-positive cells in human whole blood (IC50 = 280 nM) enables ex vivo pharmacodynamic studies in a translationally relevant matrix . CD69 is an early activation marker whose expression is dependent on BTK-mediated B-cell receptor signaling, making it a robust pharmacodynamic biomarker of BTK target engagement [1]. Researchers can utilize BTK-IN-31 at concentrations informed by the 280 nM IC50 (approximately 0.12 μg/mL) to design dose-response experiments in whole blood or isolated primary B-cells. This assay system is particularly valuable for: (1) establishing concentration-response relationships prior to in vivo studies, (2) comparing BTK-IN-31 potency against reference covalent inhibitors under identical ex vivo conditions, and (3) assessing inter-individual variability in BTK inhibitor pharmacodynamics using human donor samples. The whole blood matrix accounts for plasma protein binding and cellular partitioning effects that are absent in biochemical kinase assays, providing more physiologically relevant potency estimates for translational research applications [2].

Technical Documentation Hub

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